

Spectroscopic Profile of 1-Bromo-2-propanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-2-propanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-2-propanol** (CAS No: 19686-73-8), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **1-Bromo-2-propanol**.

^1H NMR Data

The ^1H NMR spectrum of **1-Bromo-2-propanol** provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (CH ₂)	3.35 - 3.50	Doublet of doublets (dd)	J(H-1a, H-2) = 4.5, J(H-1b, H-2) = 6.5, J(H-1a, H-1b) = 10.5
H-2 (CH)	3.95 - 4.10	Multiplet (m)	-
H-3 (CH ₃)	1.25	Doublet (d)	J(H-3, H-2) = 6.3
OH	Variable	Singlet (broad)	-

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and their electronic states.

Carbon Assignment	Chemical Shift (δ , ppm)
C-1 (CH ₂)	40.8
C-2 (CH)	67.5
C-3 (CH ₃)	22.5

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3380	O-H stretch (alcohol)	Strong, Broad
2970	C-H stretch (sp ³)	Medium
2930	C-H stretch (sp ³)	Medium
1450	C-H bend (CH ₂)	Medium
1375	C-H bend (CH ₃)	Medium
1110	C-O stretch (secondary alcohol)	Strong
660	C-Br stretch	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The mass spectrum of **1-Bromo-2-propanol** is characterized by the presence of two molecular ion peaks of roughly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

m/z	Relative Intensity (%)	Assignment
138/140	5	[M] ⁺ (Molecular Ion)
123/125	15	[M - CH ₃] ⁺
93/95	10	[CH ₂ CH ₂ Br] ⁺
45	100	[CH ₃ CHOH] ⁺ (Base Peak)
43	60	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like **1-Bromo-2-propanol**.

NMR Spectroscopy

- **Sample Preparation:** A solution of **1-Bromo-2-propanol** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) within a standard 5 mm NMR tube.
- **Data Acquisition:** The NMR spectra are recorded on a spectrometer operating at a specific frequency for ^1H and ^{13}C nuclei (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C).
- **^1H NMR:** A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).
- **^{13}C NMR:** A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ^{13}C .

IR Spectroscopy

- **Sample Preparation:** For a neat liquid sample, a drop of **1-Bromo-2-propanol** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Background Scan:** A background spectrum of the empty sample holder is recorded to subtract atmospheric and instrumental interferences.
- **Sample Scan:** The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is acquired. The data is typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$.

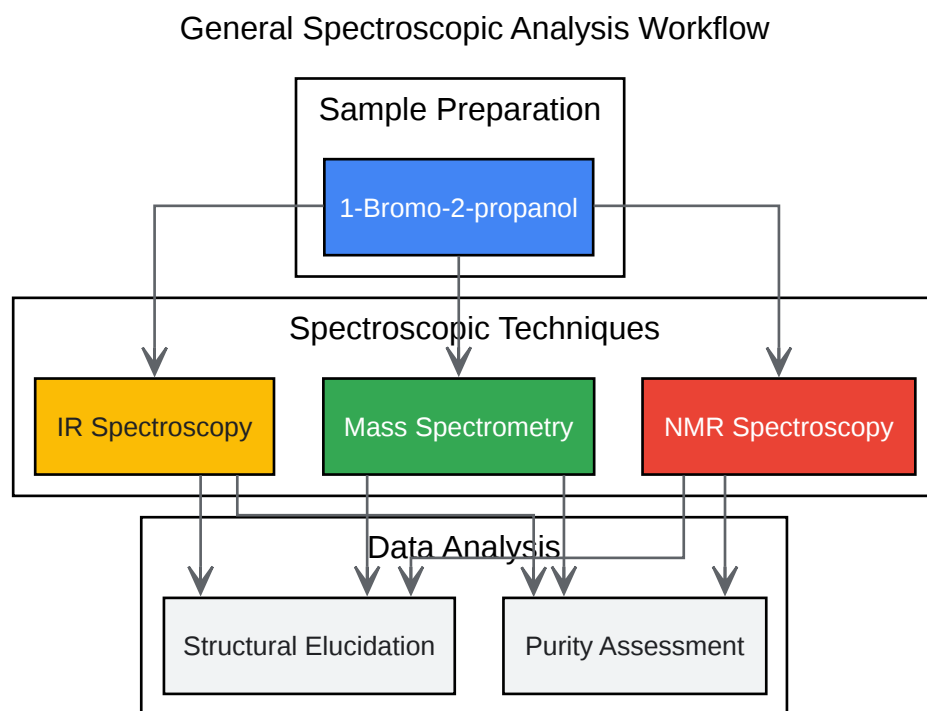
Mass Spectrometry (GC-MS)

- **Sample Introduction:** **1-Bromo-2-propanol**, being a volatile liquid, is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A small volume of a dilute solution of the sample is injected into the GC.

- **Chromatographic Separation:** The sample is vaporized and carried by an inert gas through a capillary column, where it is separated from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Impact (EI).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

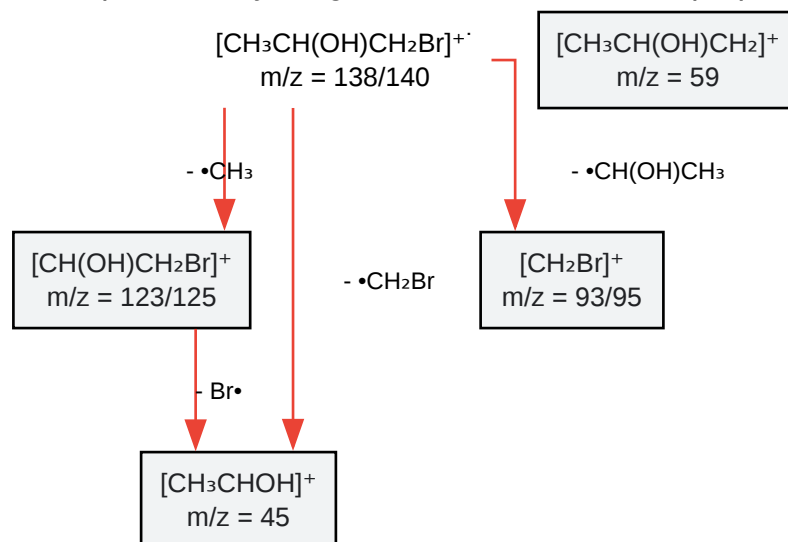
The following diagrams illustrate the general workflow of spectroscopic analysis and the fragmentation pathways of **1-Bromo-2-propanol**.



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General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of 1-Bromo-2-propanol



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Key fragmentation pathways of 1-Bromo-2-propanol.

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